Cas no 1544995-95-0 (7-Chloro-2-methoxy-5-(1-methylethyl)[1,2,4]triazolo[1,5-a]pyrimidine)
7-Chloro-2-methoxy-5-(1-methylethyl)[1,2,4]triazolo[1,5-a]pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 7-Chloro-2-methoxy-5-(1-methylethyl)[1,2,4]triazolo[1,5-a]pyrimidine
-
- Inchi: 1S/C9H11ClN4O/c1-5(2)6-4-7(10)14-8(11-6)12-9(13-14)15-3/h4-5H,1-3H3
- InChI Key: ANDRJMONWYTQHF-UHFFFAOYSA-N
- SMILES: C12=NC(OC)=NN1C(Cl)=CC(C(C)C)=N2
Experimental Properties
- Density: 1.42±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 0.17±0.30(Predicted)
7-Chloro-2-methoxy-5-(1-methylethyl)[1,2,4]triazolo[1,5-a]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-387679-0.05g |
7-CHLORO-2-METHOXY-5-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE |
1544995-95-0 | 95% | 0.05g |
$359.0 | 2023-03-02 | |
| Enamine | EN300-387679-0.1g |
7-CHLORO-2-METHOXY-5-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE |
1544995-95-0 | 95% | 0.1g |
$376.0 | 2023-03-02 | |
| Enamine | EN300-387679-0.25g |
7-CHLORO-2-METHOXY-5-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE |
1544995-95-0 | 95% | 0.25g |
$393.0 | 2023-03-02 | |
| Enamine | EN300-387679-0.5g |
7-CHLORO-2-METHOXY-5-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE |
1544995-95-0 | 95% | 0.5g |
$410.0 | 2023-03-02 | |
| Enamine | EN300-387679-1.0g |
7-CHLORO-2-METHOXY-5-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE |
1544995-95-0 | 95% | 1.0g |
$428.0 | 2023-03-02 | |
| Enamine | EN300-387679-2.5g |
7-CHLORO-2-METHOXY-5-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE |
1544995-95-0 | 95% | 2.5g |
$838.0 | 2023-03-02 | |
| Enamine | EN300-387679-5.0g |
7-CHLORO-2-METHOXY-5-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE |
1544995-95-0 | 95% | 5.0g |
$1240.0 | 2023-03-02 | |
| Enamine | EN300-387679-10.0g |
7-CHLORO-2-METHOXY-5-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE |
1544995-95-0 | 95% | 10.0g |
$1839.0 | 2023-03-02 |
7-Chloro-2-methoxy-5-(1-methylethyl)[1,2,4]triazolo[1,5-a]pyrimidine Related Literature
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 7-Chloro-2-methoxy-5-(1-methylethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Comprehensive Overview of 7-Chloro-2-methoxy-5-(1-methylethyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS No. 1544995-95-0)
7-Chloro-2-methoxy-5-(1-methylethyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS No. 1544995-95-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the triazolopyrimidine class, which is known for its diverse biological activities. Researchers are increasingly exploring its potential applications in drug discovery, particularly in targeting enzymes and receptors involved in metabolic pathways.
The molecular structure of 7-Chloro-2-methoxy-5-(1-methylethyl)[1,2,4]triazolo[1,5-a]pyrimidine features a chloro substituent at the 7-position and a methoxy group at the 2-position, which contribute to its electronic and steric properties. These modifications enhance its binding affinity to biological targets, making it a promising candidate for further development. The compound's CAS No. 1544995-95-0 is frequently searched in scientific databases, reflecting its growing relevance in medicinal chemistry.
In recent years, the demand for novel triazolopyrimidine derivatives has surged, driven by the need for innovative therapeutic agents. 7-Chloro-2-methoxy-5-(1-methylethyl)[1,2,4]triazolo[1,5-a]pyrimidine is often discussed in the context of kinase inhibition and anti-inflammatory applications, aligning with current trends in precision medicine. Its mechanism of action is under investigation, with preliminary studies suggesting potential interactions with ATP-binding sites in proteins.
From a synthetic perspective, the compound's preparation involves multi-step organic reactions, including cyclization and functional group interconversion. Researchers emphasize the importance of optimizing reaction conditions to improve yield and purity, as highlighted in recent patents and publications. The CAS No. 1544995-95-0 serves as a critical identifier for tracking its synthetic protocols and analytical data.
Environmental and regulatory considerations are also pivotal when working with 7-Chloro-2-methoxy-5-(1-methylethyl)[1,2,4]triazolo[1,5-a]pyrimidine. While it is not classified as a hazardous material, proper handling and disposal practices are recommended to ensure safety. The compound's stability under various pH and temperature conditions is a subject of ongoing research, particularly for formulation development.
In the agrochemical sector, triazolopyrimidines like this compound are explored for their potential as herbicides or plant growth regulators. The chloro and methoxy substituents may influence its bioavailability and environmental persistence, topics frequently queried in academic and industrial forums. Sustainable synthesis methods are also a focus, aligning with global trends toward green chemistry.
Analytical characterization of 7-Chloro-2-methoxy-5-(1-methylethyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure the compound's identity and purity, which are critical for reproducible research outcomes. The CAS No. 1544995-95-0 is often cross-referenced in spectral databases to facilitate data sharing among scientists.
Future directions for this compound include structure-activity relationship (SAR) studies to refine its biological efficacy. Computational modeling and high-throughput screening are expected to play key roles in identifying derivatives with enhanced properties. As interest in small-molecule therapeutics grows, 7-Chloro-2-methoxy-5-(1-methylethyl)[1,2,4]triazolo[1,5-a]pyrimidine remains a compound of high strategic value.
1544995-95-0 (7-Chloro-2-methoxy-5-(1-methylethyl)[1,2,4]triazolo[1,5-a]pyrimidine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)